molecular formula C10H9Cl2F3O B14036103 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

Cat. No.: B14036103
M. Wt: 273.08 g/mol
InChI Key: AFYWTRCNXPPXEJ-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a chlorine atom at position 1, a 3-chloropropyl chain at position 2, and a trifluoromethoxy (-OCF₃) group at position 3. The trifluoromethoxy group confers strong electron-withdrawing properties, while the chloropropyl chain introduces alkyl halide reactivity.

Properties

Molecular Formula

C10H9Cl2F3O

Molecular Weight

273.08 g/mol

IUPAC Name

1-chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9Cl2F3O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2

InChI Key

AFYWTRCNXPPXEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCCl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene typically involves the chlorination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can yield products with reduced functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene" are not available in the search results, the available information suggests potential applications and areas of interest for this compound.

Chemical Properties and Synthesis
this compound has the molecular formula C10H9Cl2F3OC_{10}H_9Cl_2F_3O and a molecular weight of 273.08 g/mol . The presence of a trifluoromethoxy group enhances the compound's chemical stability and influences its reactivity in chemical processes. The synthesis of 1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene, a similar compound, can be achieved through multi-step processes.

Potential Applications
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzene is considered for potential use in pharmaceuticals and agrochemicals because of the unique properties from its trifluoromethoxy and chloropropyl substituents. Compounds with similar structures may exhibit biological properties such as antimicrobial, antifungal, and herbicidal activities. The presence of halogens and electron-withdrawing groups like trifluoromethoxy typically enhances bioactivity by influencing the compound's interaction with biological targets.

Mechanism of Action

The mechanism by which 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Chloro-2-(3-chloropropyl)benzene (CAS 90347-04-9)

  • Molecular Formula : C₉H₁₀Cl₂
  • Molecular Weight : 189.08 g/mol
  • Key Substituents : Chlorine (position 1), 3-chloropropyl (position 2).
  • Comparison : The absence of the trifluoromethoxy group in this compound reduces its electron-withdrawing effects and polarity. This likely results in lower boiling points and altered solubility in polar solvents compared to the target compound. The chloropropyl chain enables nucleophilic substitution reactions, but without the trifluoromethoxy group, its stability under oxidative conditions may differ significantly .

Trifluoromethoxy-Substituted Benzenes

1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene

  • Key Substituents : Bromine (position 1), fluorine (position 2), trifluoromethoxy (position 3).
  • Comparison : The trifluoromethoxy group at position 3 matches the target compound, but bromine and fluorine substituents (vs. chlorine and chloropropyl) alter steric and electronic profiles. Bromine’s lower electronegativity compared to chlorine may reduce ring activation for electrophilic substitution. Fluorine’s small size and high electronegativity could enhance metabolic stability in pesticidal applications compared to bulkier chloropropyl chains .

Ether-Linked Trifluoromethyl Compounds

1-[2-(Chloromethyl)phenoxy]-3-(trifluoromethyl)benzene (CAS 478032-57-4)

  • Molecular Formula : C₁₄H₁₀ClF₃O
  • Key Substituents: Chloromethylphenoxy ether (position 1), trifluoromethyl (position 3).
  • The trifluoromethyl group (-CF₃) is less polar than trifluoromethoxy (-OCF₃), affecting solubility and interactions with biological targets. This compound’s pesticidal activity might differ due to these structural variations .

Pesticidal Chlorinated Aromatics

DDT (1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene)

  • Molecular Formula : C₁₄H₉Cl₅
  • Comparison : DDT’s dichlorodiphenyltrichloroethane structure shares chlorinated aromatic features but lacks alkyl chains or trifluoromethoxy groups. The target compound’s chloropropyl group may reduce environmental persistence compared to DDT’s stable trichloroethyl moiety. However, the trifluoromethoxy group could enhance bioactivity through increased lipid solubility .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene N/A C₁₀H₁₀Cl₂F₃O ~287.1 Cl (1), 3-chloropropyl (2), -OCF₃ (3) High polarity, electron-deficient aromatic ring, potential pesticidal activity
1-Chloro-2-(3-chloropropyl)benzene 90347-04-9 C₉H₁₀Cl₂ 189.08 Cl (1), 3-chloropropyl (2) Moderate polarity, reactive alkyl halide chain
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene N/A C₇H₃BrF₄O ~257.0 Br (1), F (2), -OCF₃ (3) Enhanced metabolic stability, steric hindrance from bromine
DDT 50-29-3 C₁₄H₉Cl₅ 354.49 Cl (aromatic), trichloroethyl Environmental persistence, broad-spectrum insecticide

Research Findings and Implications

  • Electronic Effects: The trifluoromethoxy group in the target compound significantly withdraws electron density from the aromatic ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs. This property could enhance stability in UV light or oxidative environments, a critical factor in agrochemical design .
  • However, the trifluoromethoxy group’s lipophilicity might improve membrane permeability, increasing pesticidal efficacy .
  • Synthetic Applications : The compound’s functional groups (chlorine, chloropropyl, trifluoromethoxy) offer diverse reactivity for derivatization, such as nucleophilic displacement of chloropropyl or aryl coupling reactions .

Biological Activity

1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene is an aromatic compound characterized by a chlorinated benzene ring with both a chloropropyl chain and a trifluoromethoxy group. This unique structure contributes to its biological activity, making it a compound of interest in pharmaceutical and agrochemical applications.

  • Molecular Formula : C10H9Cl2F3O
  • Molecular Weight : 273.08 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl

The trifluoromethoxy group enhances the compound's stability and reactivity, influencing its interaction with biological systems. The presence of multiple halogens (chlorine and fluorine) allows for diverse chemical behaviors, including nucleophilic substitutions and oxidation reactions, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The specific mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Toxicological Profile

The toxicological profile of this compound indicates it may pose risks associated with chlorinated compounds, such as potential neurotoxicity and endocrine disruption. Regulatory assessments classify it under hazardous substances due to its chemical properties .

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaBiological Activity
1-Chloro-2-(3-chloropropyl)-4-(trifluoromethoxy)benzeneC10H9Cl2F3OSimilar enzyme inhibition potential
1-Bromo-4-trifluoromethylbenzeneC10H8BrF3Exhibits different reactivity due to bromine substitution
4-Fluoro-2-(trifluoromethoxy)benzeneC9H6F4OEnhanced interactions with biological membranes

This table illustrates how variations in substituents can significantly alter the biological activity of aromatic compounds.

Case Studies and Research Findings

  • Photodynamic Therapy (PDT) : Similar fluorinated compounds have been evaluated in PDT settings, showing improved cellular uptake and efficacy against tumors. These findings suggest that the trifluoromethoxy group may enhance photophysical properties, which could be relevant for therapeutic applications involving this compound.
  • Enzyme Interaction Studies : Investigations into enzyme interactions reveal that halogenated compounds often exhibit unique binding affinities due to their electronic properties. This could imply that the compound has specific targets within metabolic pathways that warrant further exploration .

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